molecular formula C15H20N2O2 B012207 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one CAS No. 101055-57-6

1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one

Cat. No. B012207
M. Wt: 260.33 g/mol
InChI Key: QMSFVKQUCYMTLD-CQSZACIVSA-N
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Description

1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 . It is used in research .


Physical And Chemical Properties Analysis

1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one is a clear, colorless liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I have access to .

Scientific Research Applications

  • Cytoprotective and Antioxidant Effects : Derivatives of benzimidazole, similar in structure to 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one, have shown significant cytoprotective and antioxidant effects. These effects are governed by the HAT mechanism in lipid phases and the SET mechanism in water mediums (Anastassova et al., 2016).

  • Organocatalysis : The structures of benzyl-3-methylimidazolidin-4-ones aid synthetic organic chemists in understanding their role in organocatalysis. This understanding is supported by the similarity between X-ray, NMR, and DFT structures of these compounds (Grošelj et al., 2009).

  • Larvicidal Activity : Substitution of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines with lower alkyls and halogens, which are structurally related to the compound , enhances their larvicidal activity against certain pests (Oikawa et al., 1994).

  • Synthesis of Enantiopure Amino Acids : Certain imidazolidin-4-ones are efficient and economical sources for the synthesis of enantiopure amino acids (Rojas‐Lima et al., 2005).

  • Synthesis of Ionic Liquids : Novel methods have been developed for preparing halide-free 1-alkyl-3-methylimidazolium benzoates, showcasing the potential for synthesizing various azolium salts (Wolfe & Schreiner, 2007).

  • Catalytic Alkyne Metathesis : Tungsten alkylidyne complexes with ancillary imidazolidin-2-iminato ligands, related to the compound , are efficient catalysts for homocoupling reactions (Lysenko et al., 2013).

  • Pharmaceutical Applications : Some derivatives of the compound have shown potential as anticonvulsant agents in clinical trials (Phillips et al., 1999).

properties

IUPAC Name

1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)14-16(4)12(18)10-17(14)13(19)11-8-6-5-7-9-11/h5-9,14H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSFVKQUCYMTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(=O)CN1C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341209
Record name 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one

CAS RN

101055-57-6
Record name 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-Benzoyl-2-tert-butyl-3-methyl-4-imidazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Mzengeza, TK Venkatachalam, M Diksic - Amino Acids, 2000 - Springer
Both 2,5-trans and 2,5-cis disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-ones were synthesised and their enolates were prepared using LDA. While the enolate of the 2,5-…
Number of citations: 3 link.springer.com
AR Sting, D Seebach - Tetrahedron, 1996 - Elsevier
The title compounds are prepared from the readily available enantiopure 6-alkyl- or 6-aryl-2-tert-butyl-6-trifluoromethyl-1,3-dioxan-4-ones with cis disposition of the tert-butyl and …
Number of citations: 58 www.sciencedirect.com
F Ulgheri, D Giunta, P Spanu - Tetrahedron, 2008 - Elsevier
… analogous migration, although of the Bz group (1,3-benzoyl migration), was reported by Seebach et al. for the reaction of enantiopure 1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one …
Number of citations: 12 www.sciencedirect.com

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